molecular formula C23H20N4O2S3 B2465417 N-(1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 877652-62-5

N-(1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2465417
CAS No.: 877652-62-5
M. Wt: 480.62
InChI Key: JQWHDIVAPNBCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzothiazole core linked to a thienopyrimidine scaffold via a sulfanyl-acetamide bridge.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S3/c28-19(26-22-24-16-8-4-5-9-18(16)32-22)14-31-23-25-17-11-13-30-20(17)21(29)27(23)12-10-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWHDIVAPNBCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has drawn interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a thieno[3,2-d]pyrimidine derivative through a sulfanyl group. Its molecular formula is C20H18N4O2SC_{20}H_{18}N_4O_2S, with a molecular weight of approximately 382.51 g/mol. The unique structural components suggest diverse biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. For example:

  • Cell Proliferation Inhibition : Studies have shown that benzothiazole derivatives can significantly inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The compound was able to reduce cell viability at concentrations ranging from 1 to 4 μM .
  • Mechanism of Action : The compound appears to exert its effects by promoting apoptosis and arresting the cell cycle. Western blot analyses indicated that it inhibits critical signaling pathways such as AKT and ERK in cancer cells, which are often implicated in tumor growth and survival .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has shown potential anti-inflammatory effects:

  • Cytokine Regulation : It has been reported to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells. This suggests a dual action mechanism where it not only targets cancer cells but also modulates inflammatory responses that can facilitate cancer progression .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step synthetic routes that include:

  • Formation of the Benzothiazole Moiety : Initial synthesis steps focus on creating the benzothiazole core.
  • Thieno[3,2-d]pyrimidine Derivative Synthesis : Subsequent steps involve the construction of the thieno-pyrimidine structure.
  • Linkage via Sulfanyl Group : The final step involves connecting these moieties through a sulfanyl linkage.

The structure–activity relationship (SAR) studies indicate that modifications on either the benzothiazole or thieno-pyrimidine components can significantly alter biological activity. For instance:

CompoundStructural FeaturesBiological Activity
Compound ABenzothiazole + Methoxy GroupHigh anticancer activity
Compound BThieno-pyrimidine + Halogen SubstituentsEnhanced anti-inflammatory properties

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Benzothiazole Derivatives : A study synthesized a series of benzothiazole compounds and evaluated their anticancer properties against various cell lines. One notable compound exhibited significant inhibition of cell proliferation and induced apoptosis at low micromolar concentrations .
  • Thieno-Pyrimidines : Research on thieno-pyrimidine derivatives revealed their potential as dual-action agents targeting both cancer cells and inflammatory pathways. This aligns with findings on this compound's mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzothiazole, thienopyrimidine, or aromatic side chains, which critically alter physicochemical and pharmacological profiles.

Compound Name/ID Key Substituents LogP (Predicted) Solubility (mg/mL) Bioactivity Notes
Target Compound 3-(2-Phenylethyl) on thienopyrimidine; unsubstituted benzothiazole ~3.8 ~0.02 (PBS) N/A (Structural analog data inferred)
2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide 4-Fluorophenyl on thienopyrimidine; 6-methyl on benzothiazole ~4.1 ~0.01 (PBS) Improved metabolic stability due to 6-methyl group; fluorophenyl enhances selectivity
N-(1,3-Benzothiazol-2-yl)-2-[(3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide Benzyl on thienopyrimidine; unsubstituted benzothiazole ~3.5 ~0.03 (PMSF) Moderate CNS penetration; benzyl group may reduce toxicity
1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas Chloro-azetidinone; substituted benzothiazole ~2.9 ~0.5 (DMSO) Anticonvulsant activity (100% MES protection); low hepatotoxicity at 30 mg/kg

Notes:

  • Lipophilicity : The 4-fluorophenyl analog exhibits higher LogP than the target compound, suggesting stronger hydrophobic interactions but reduced aqueous solubility.
  • Metabolic Stability : Substitutions like 6-methyl on benzothiazole (e.g., ) hinder oxidative metabolism, enhancing half-life.
  • Toxicity : Benzyl or phenylethyl groups (as in and the target compound) may reduce acute toxicity compared to halogenated derivatives .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, typically starting with the construction of the thieno[3,2-d]pyrimidinone core followed by functionalization. Key steps include:

  • Sulfide bond formation : Introducing the sulfanylacetamide moiety via nucleophilic substitution under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Purification : Recrystallization with methanol or ethanol is commonly employed to isolate the final product .
  • Optimization : Catalysts like triethylamine or DMAP can improve reaction efficiency. Monitoring intermediates with TLC ensures step completion .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify connectivity of the benzothiazole, thienopyrimidine, and phenylethyl groups .
  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and torsional strain. SHELX programs are robust for small-molecule refinement, even with twinned or low-resolution data .

Q. What methodologies are recommended for assessing the purity of this compound?

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) to detect impurities .
  • Melting point analysis : Sharp melting points (±2°C) indicate high purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the thienopyrimidine core?

  • Analog synthesis : Replace the phenylethyl group with alkyl/heteroaryl substituents to test steric/electronic effects .
  • Bioassays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry to quantify binding affinity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Reproducibility checks : Validate assay conditions (e.g., buffer pH, temperature) and compound purity via HPLC-MS .
  • Statistical modeling : Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent choice, incubation time) .

Q. What strategies are effective for resolving crystallographic challenges, such as twinned crystals or poor diffraction?

  • Data collection : Use high-brilliance synchrotron sources to improve resolution.
  • Refinement : SHELXL’s twin refinement module (BASF parameter) can model twinned datasets. Validate with R-factors and electron density maps .

Q. How can computational methods elucidate the compound’s mechanism of action against biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., CDKs) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What steps should be taken if the synthesis yields unexpected by-products?

  • Intermediate analysis : Use LC-MS to identify off-target reactions (e.g., over-oxidation of sulfide to sulfone) .
  • Condition optimization : Switch to microwave-assisted synthesis for better control of exothermic steps .

Q. How can trace impurities (<0.1%) be quantified in this compound?

  • HPLC-MS : Use a Q-TOF mass spectrometer with electrospray ionization (ESI) in positive ion mode.
  • Sample preparation : Dissolve in methanol and filter (0.22 µm) to remove particulates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.